6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
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Overview
Description
(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 3-methyl-2-thiophenecarbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3-methyl-2-thienyl)methylamine
- 3-methyl-2-thiophenecarbaldehyde
- 2-thienyl group derivatives
Uniqueness
Compared to similar compounds, (2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one stands out due to its unique structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10O3S |
---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C14H10O3S/c1-8-4-5-18-13(8)7-12-14(16)10-3-2-9(15)6-11(10)17-12/h2-7,15H,1H3 |
InChI Key |
SZZAJUGQEAOCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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